4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone
Overview
Description
4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone is a chemical compound that belongs to the class of phthalazinone derivatives. This compound is characterized by the presence of a chlorophenyl group and a fluorophenyl group attached to a phthalazinone core. Phthalazinone derivatives are known for their diverse biological activities and have been studied for various applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone typically involves the reaction of appropriate chlorophenyl and fluorophenyl precursors with a phthalazinone core. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of flow microreactors has been explored for the efficient and sustainable synthesis of such compounds .
Chemical Reactions Analysis
Types of Reactions
4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalazinone derivatives with additional oxygen-containing functional groups, while reduction may produce phthalazinone derivatives with reduced aromatic rings .
Scientific Research Applications
4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes such as tyrosinase, which is involved in melanin production.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. For example, as a tyrosinase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be useful in developing treatments for hyperpigmentation disorders .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)-2-(4-bromophenyl)-1(2H)-phthalazinone
- 4-(4-chlorophenyl)-2-(4-methylphenyl)-1(2H)-phthalazinone
- 4-(4-chlorophenyl)-2-(4-nitrophenyl)-1(2H)-phthalazinone
Uniqueness
4-(4-chlorophenyl)-2-(4-fluorophenyl)-1(2H)-phthalazinone is unique due to the presence of both chlorine and fluorine atoms on the phenyl rings, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
4-(4-chlorophenyl)-2-(4-fluorophenyl)phthalazin-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O/c21-14-7-5-13(6-8-14)19-17-3-1-2-4-18(17)20(25)24(23-19)16-11-9-15(22)10-12-16/h1-12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEUAMSMPQQKOX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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